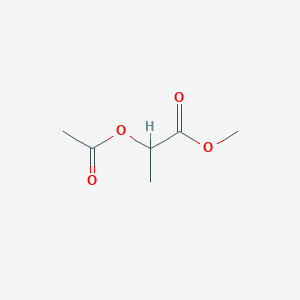Methyl 2-acetoxypropanoate
CAS No.: 6284-75-9
Cat. No.: VC3899481
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6284-75-9 |
|---|---|
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | methyl 2-acetyloxypropanoate |
| Standard InChI | InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3 |
| Standard InChI Key | QTFFGYLLUHQSAS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)OC(=O)C |
| Canonical SMILES | CC(C(=O)OC)OC(=O)C |
Introduction
Chemical Identity and Structural Properties
Methyl 2-acetoxypropanoate, systematically named methyl 2-acetyloxypropanoate, is defined by the IUPAC name methyl 2-acetyloxypropanoate. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 6284-75-9 | CAS Common Chemistry |
| Molecular Formula | C₆H₁₀O₄ | PubChem |
| Molecular Weight | 146.14 g/mol | PubChem |
| InChI Key | QTFFGYLLUHQSAS-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC(C(=O)OC)OC(=O)C | PubChem |
The compound’s structure consists of a propanoate backbone with an acetyloxy group at the second carbon and a methyl ester at the terminal carboxyl group. This configuration confers stability under acidic conditions while enabling nucleophilic acyl substitution reactions typical of esters.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Methyl 2-acetoxypropanoate is synthesized via esterification of lactic acid with acetic anhydride in the presence of catalytic sulfuric acid. The reaction proceeds under reflux conditions to maximize yield, with typical laboratory protocols achieving purities exceeding 95% after distillation. Alternative routes include transesterification of lactic acid esters with methanol, though this method requires stringent moisture control to prevent hydrolysis.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to acetylate lactic acid derivatives at scale. Key process parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–100°C |
| Catalyst | Sulfuric acid (1–2 wt%) |
| Reaction Time | 2–4 hours |
Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product from residual acetic acid and unreacted starting materials.
Physicochemical Characteristics
Methyl 2-acetoxypropanoate is a colorless liquid with a fruity odor, miscible with most organic solvents but sparingly soluble in water (<5 g/L at 20°C). Its stability profile includes:
-
Thermal Stability: Decomposes above 200°C, releasing acetic acid and forming methyl acrylate as a primary degradation product.
-
Hydrolytic Sensitivity: Rapid hydrolysis in alkaline media (t₁/₂ < 1 hour at pH 10), necessitating storage under anhydrous conditions.
| Manufacturer | Purity | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|
| Ambeed | 98% | 250 mg | $28 | 2021-12-16 |
| Ambeed | 98% | 1 g | $70 | 2021-12-16 |
| Ambeed | 98% | 5 g | $250 | 2021-12-16 |
Pricing reflects the compound’s niche application status, with bulk purchases (>1 kg) typically negotiated directly with suppliers .
Applications in Organic Synthesis
Polymer Precursor
Methyl 2-acetoxypropanoate serves as a monomer in biodegradable polyester synthesis. Under catalytic pyrolysis (450–600°C), it undergoes decarboxylation to yield methyl acrylate, a key component in acrylic polymer production. Industrial processes report methyl acrylate yields exceeding 85% at space velocities of 900–1200 h⁻¹.
Pharmaceutical Intermediate
The compound’s chiral center enables its use in asymmetric synthesis of β-lactam antibiotics and antiviral agents. Enzymatic resolution using Candida antarctica lipase B achieves enantiomeric excess (ee) >98% in non-polar solvents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume